Phenazolam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenazolam: is classified as a novel benzodiazepine, which are central nervous system depressantsNovel benzodiazepines have appeared on illicit drug markets in recent years and have been associated with adverse events and fatalities, especially when used in combination with other depressants like opioids and alcohol .

Forensic Toxicology

Application Summary: Phenazolam can be identified in toxicological samples using advanced analytical techniques.

Results: The identification of Phenazolam in toxicology reports helps in understanding its role in forensic cases, particularly those involving drug overdoses.

Analytical Chemistry

Application Summary: Phenazolam can be used as a reference substance for the development of analytical methods.

Results: Establishment of reliable analytical protocols for novel benzodiazepines detection.

Toxicokinetics

Application Summary: Studying the absorption, distribution, metabolism, and excretion (ADME) of Phenazolam.

Results: Generation of toxicokinetic data that can inform safety assessments and therapeutic dosing.

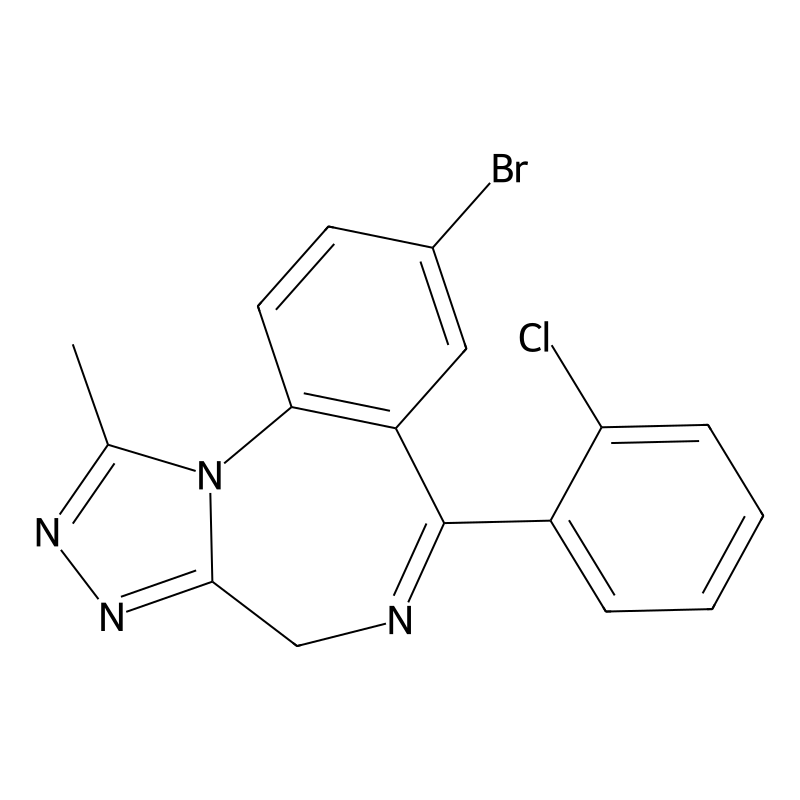

Phenazolam is a synthetic compound belonging to the benzodiazepine class, specifically classified as a triazolobenzodiazepine. Its chemical structure is characterized by a benzene ring fused to a diazepine ring, with notable substitutions including a bromine atom at the 7-position and a chlorine atom at the R2' position of the phenyl ring. The molecular formula for phenazolam is , with a molecular weight of approximately 387.67 g/mol . Initially synthesized in the early 1980s, phenazolam was never developed for clinical use but has emerged as a designer drug, often associated with illicit markets since its identification in seized samples in 2016 .

Like other benzodiazepines, phenazolam is believed to act by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system []. GABA promotes relaxation and sleep, and phenazolam's interaction with GABA receptors is thought to be responsible for its sedative and hypnotic effects []. However, the specific details of its mechanism require further investigation.

- Toxicity: Due to its status as a designer drug, there is limited data on the toxicity of phenazolam in humans. Animal studies suggest potential dangers, including respiratory depression, sedation, and ataxia.

- Flammability: No data available, but likely similar to other organic compounds with flammability risks.

- Reactivity: No data available, but caution is advised when handling due to its unknown reactivity profile.

- Oxidation: This process can lead to the formation of metabolites, commonly using reagents like hydrogen peroxide.

- Reduction: Phenazolam can be reduced to its derivatives using reducing agents such as lithium aluminum hydride.

- Substitution: The compound can participate in substitution reactions, particularly at positions substituted by halogens, facilitated by nucleophilic reagents.

The major products from these reactions often include hydroxylated and dechlorinated derivatives, which may have different biological activities compared to the parent compound.

As a benzodiazepine derivative, phenazolam primarily acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid at the GABA_A receptor. This interaction results in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The pharmacokinetics of phenazolam suggest it is well-absorbed following oral administration, metabolized in the liver, and excreted via urine. Its elimination half-life ranges from 6 to 18 hours, with an active metabolite known as 3-hydroxyphenazepam that exhibits similar potency .

The synthesis of phenazolam typically involves several steps:

- Formation of Intermediate: The process begins with the condensation of 2-chlorobenzophenone with hydrazine.

- Cyclization: This intermediate undergoes cyclization through various reagents to yield phenazolam.

- Final Modifications: Additional steps may involve further modifications to achieve the desired purity and yield .

This method was developed during research at the Physico-Chemical Institute of the Academy of Sciences of the Ukrainian SSR in the 1970s.

Phenazolam has been primarily recognized for its potential applications in research and forensic toxicology rather than clinical use. It can be identified in biological samples using advanced analytical techniques such as:

- Gas Chromatography Mass Spectrometry (GC-MS)

- Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

These methods are crucial for understanding its role in drug overdoses and establishing reliable detection protocols for novel benzodiazepines .

Phenazolam shares structural similarities with several other benzodiazepines. A comparison highlights its unique characteristics:

Phenazolam's notable attributes include its higher potency compared to traditional benzodiazepines like diazepam and its longer duration of action, making it particularly interesting for both scientific research and forensic investigations .

Phenazolam belongs to the triazolobenzodiazepine class of compounds and follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic ring systems [1] [2]. The systematic name for this compound is 8-bromo-6-(2-chlorophenyl)-1-methyl-4H- [1] [3] [4]triazolo[4,3-a] [1] [4]benzodiazepine [1] [2] [5]. This nomenclature reflects the compound's complex polycyclic structure, incorporating both the triazole and benzodiazepine ring systems.

The compound is also known by several alternative names including Clobromazolam, DM-II-90, and BRN 4550445 [3] [2]. The Chemical Abstracts Service registry number for Phenazolam is 87213-50-1 [1] [2] [5], which provides a unique identifier for this specific chemical entity. The systematic nomenclature follows the established convention for triazolobenzodiazepines, where the triazole ring is designated as [1] [3] [4]triazolo[4,3-a] and the benzodiazepine component is designated as [1] [4]benzodiazepine [6].

Molecular Formula and Weight Analysis

The molecular formula of Phenazolam is C₁₇H₁₂BrClN₄ [1] [2] [5] [7]. This formula indicates the presence of seventeen carbon atoms, twelve hydrogen atoms, one bromine atom, one chlorine atom, and four nitrogen atoms. The molecular weight has been calculated through multiple computational methods, with values ranging from 387.661 to 387.7 grams per mole depending on the precision of the calculation [1] [2] [5] [7] [8].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₂BrClN₄ | [1] [2] [5] |

| Molecular Weight | 387.661-387.7 g/mol | [1] [2] [5] [8] |

| Exact Mass | 385.993386-385.9934 g/mol | [1] [2] [7] |

| Monoisotopic Mass | 385.993386 g/mol | [4] |

The exact mass determination using high-resolution mass spectrometry yields a value of 385.993386 atomic mass units [7], which is critical for analytical identification and confirmation of the compound's identity. The difference between the molecular weight and exact mass reflects the contribution of isotopic masses in the calculation [2].

Structural Characterization via X-ray Crystallography

While specific X-ray crystallographic data for Phenazolam itself were not found in the literature search, the compound belongs to the well-characterized triazolobenzodiazepine class, and related compounds have been extensively studied using X-ray diffraction techniques [9] [10]. The structural characterization of triazolobenzodiazepines typically reveals specific conformational features common to this class of compounds.

Research on related triazolobenzodiazepine derivatives has shown that these compounds adopt specific three-dimensional arrangements in the solid state [9] [11]. The seven-membered benzodiazepine ring typically adopts a boat or twist-boat conformation, while the fused triazole ring maintains planarity [12] [9]. The presence of halogen substituents, such as the bromine and chlorine atoms in Phenazolam, influences the crystal packing through halogen bonding interactions [13].

Advanced crystallographic studies of similar compounds have employed single-crystal X-ray diffraction analysis combined with computational methods to understand the molecular geometry and intermolecular interactions [9] [11]. The structural analysis typically includes determination of bond lengths, bond angles, and torsion angles, which are essential for understanding the compound's chemical behavior and potential biological activity.

Comparative Analysis with Analogous Triazolobenzodiazepines

Phenazolam shares structural similarities with several other triazolobenzodiazepines, including triazolam, alprazolam, bromazolam, and clonazolam [6] [14] [15]. The comparative structural analysis reveals key differences in substitution patterns that influence pharmacological properties and analytical characteristics.

| Compound | Molecular Formula | Key Structural Differences | Molecular Weight (g/mol) |

|---|---|---|---|

| Phenazolam | C₁₇H₁₂BrClN₄ | 8-bromo, 6-(2-chlorophenyl) | 387.7 [1] |

| Triazolam | C₁₇H₁₂Cl₂N₄ | 8-chloro, 6-(2-chlorophenyl) | 343.2 [16] [17] |

| Bromazolam | C₁₇H₁₃BrN₄ | 8-bromo, 6-phenyl | 353.2 [18] |

| Alprazolam | C₁₇H₁₃ClN₄ | 8-chloro, 6-phenyl | 308.8 [19] |

The structural differences between Phenazolam and its analogues primarily involve the nature and position of halogen substitutions [20] [14] [15]. Phenazolam contains both bromine at the 8-position and chlorine on the phenyl ring at the 6-position, making it unique among this class of compounds [1] [2]. This dual halogenation pattern distinguishes it from triazolam, which contains chlorine at both positions, and bromazolam, which contains bromine at the 8-position but lacks the chlorine substitution on the phenyl ring [14] [18].

The presence of multiple halogen atoms in Phenazolam influences its lipophilicity, electronic properties, and potential for intermolecular interactions compared to its analogues [21] [15]. Research on structure-activity relationships in triazolobenzodiazepines has demonstrated that halogen substitutions at the 8-position and on the phenyl ring at the 6-position significantly affect binding affinity and pharmacological potency [21] [22]. The specific combination of bromine and chlorine substituents in Phenazolam creates a unique pharmacophore that distinguishes it from other members of this chemical class.

Phenazolam, chemically known as eight-bromo-six-(two-chlorophenyl)-one-methyl-four-hydrogen-[one,two,four]triazolo[four,three-a][one,four]benzodiazepine, represents a structurally complex triazolobenzodiazepine derivative that requires sophisticated synthetic approaches for efficient production [1] [2]. The compound features a fused tricyclic system incorporating a benzodiazepine core with an integrated triazole ring, along with specific halogen substitutions that present unique synthetic challenges [3] [4].

The primary synthetic pathway for Phenazolam production involves the formation of the triazolo-benzodiazepine framework through a multi-step process beginning with the condensation of two-chlorobenzophenone with hydrazine derivatives [4] [5]. This approach utilizes the inherent reactivity of the carbonyl group in the benzophenone precursor to establish the initial nitrogen-carbon bond formation that ultimately leads to the characteristic seven-membered diazepine ring [6] [7].

Alternative synthetic routes have been developed to address specific manufacturing requirements and optimize production efficiency. The acylhydrazide condensation method represents a well-established approach that begins with the reaction of acetic acid hydrazide with seven-chloro-one,three-dihydro-five-phenyl-two-hydrogen-one,four-benzodiazepine-two-thione under controlled conditions [4] [5]. This methodology typically employs ethanol as the reaction medium and requires extended reaction times of twelve to twenty-four hours to achieve acceptable conversion rates [4].

The thione intermediate conversion pathway offers a more direct approach to triazolo-benzodiazepine synthesis, utilizing one,three-dihydro-five-phenyl-two-hydrogen-one,four-benzodiazepine-two-thione as the starting material [4] [5]. This route employs mercury diacetate as a thiophilic activating agent in tetrahydrofuran/acetic acid solvent systems, enabling rapid cyclization reactions that can be completed within one to ten minutes at elevated temperatures of two hundred to two hundred seventy-five degrees Celsius [5].

Direct halogenation approaches have gained attention for their ability to introduce the required bromine and chlorine substitutions at specific positions on the benzodiazepine scaffold [8]. These methods typically employ N-bromosuccinimide as the halogenating agent under mild conditions, allowing for regioselective bromination at the eight position of the benzodiazepine ring system [8]. The reaction proceeds through a radical mechanism that can be controlled through careful selection of reaction conditions and solvent systems [9].

Microwave-assisted synthesis represents a modern approach that significantly reduces reaction times while maintaining high yields [10]. This methodology employs o-phenylenediamine and appropriate diketones in the presence of catalytic amounts of acetic acid under microwave irradiation at ninety degrees Celsius [10]. The enhanced heating efficiency and uniform energy distribution provided by microwave irradiation enables completion of the cyclization reaction within thirty to sixty minutes [10].

Reaction Mechanisms and Intermediate Isolation

The formation of Phenazolam involves complex mechanistic pathways that require careful understanding for successful scale-up and optimization. The initial step in most synthetic routes involves the generation of reactive intermediates through nucleophilic attack of hydrazine derivatives on electrophilic carbonyl or thiocarbonyl centers [6] [11].

In the triazolo-benzodiazepine formation pathway, the mechanism proceeds through azomethine ylide formation as a key intermediate step [6]. The reaction begins with the condensation of two-azidebenzaldehyde with two-aminoisobutyric acid to generate an oxazolidin-five-one intermediate, which subsequently undergoes decarboxylation to form the highly reactive nonstabilized azomethine ylide [6]. This intermediate then participates in a [three plus two] cycloaddition reaction with maleimide derivatives to establish the core heterocyclic framework [6].

The subsequent N-propargylation step involves the reaction of the cycloadduct with propargyl bromide in the presence of potassium carbonate as base in acetonitrile solvent at eighty degrees Celsius [6]. This transformation introduces the alkyne functionality required for the final intramolecular click reaction that forms the triazole ring [6]. The propargylation reaction typically proceeds with high efficiency, achieving ninety-four percent liquid chromatography yield under optimized conditions [6].

The intramolecular click reaction represents the final cyclization step that establishes the complete triazolo-benzodiazepine framework [6]. This transformation can be accomplished either through copper(I) iodide catalysis at one hundred degrees Celsius or under copper-free conditions at elevated temperatures of one hundred fifty degrees Celsius under microwave irradiation [6]. The copper-catalyzed reaction provides superior yields of eighty-nine percent compared to the copper-free approach, which achieves eighty-eight percent yield but offers the advantage of avoiding metal contamination [6].

Intermediate isolation strategies vary significantly depending on the specific synthetic route employed. The oxazolidin-five-one intermediates formed in the early stages of the reaction can be isolated through crystallization from ethanol, providing pure materials for subsequent transformations [6]. Pyrrolidine adducts resulting from the [three plus two] cycloaddition typically require column chromatographic purification due to their structural similarity to unreacted starting materials [6].

N-propargyl derivatives can be efficiently isolated through extraction with methylene chloride followed by drying over anhydrous sodium sulfate [4]. These intermediates demonstrate good stability under ambient conditions and can be stored for extended periods without significant decomposition [6]. The final triazole-fused products often precipitate directly from the reaction mixture, allowing for isolation through simple filtration and recrystallization procedures [6].

Azocarbenium intermediates formed during alternative synthetic pathways require careful handling due to their high reactivity and tendency toward side reactions [12]. These species are typically generated in situ and consumed immediately through subsequent cyclization reactions to prevent decomposition [12]. Ring expansion rearrangements involving spiro-triazolium adducts proceed through [one,two]-migration of phenyl substituents from carbon-three to the electron-deficient nitrogen-two position [12].

Oxidative cyclization mechanisms involving halogenated intermediates proceed through radical pathways that can be controlled through careful selection of oxidizing agents and reaction conditions [11]. The use of diacetyl iodobenzene as an electrophilic oxidant enables efficient cyclization while minimizing side product formation [11]. The mechanism involves initial ligand exchange between the oxidant and the substrate, followed by reductive elimination to generate the desired triazolo-benzodiazepine product [11].

Optimization Strategies for Yield and Purity

Successful optimization of Phenazolam synthesis requires systematic evaluation of multiple reaction parameters to achieve optimal yield and purity outcomes. Solvent selection represents one of the most critical variables affecting both reaction efficiency and product quality [6] [10]. Dimethylformamide, dimethyl sulfoxide, acetonitrile, and tetrahydrofuran have emerged as the most effective solvent systems for different stages of the synthesis [5] [6].

Temperature optimization studies have demonstrated that reaction efficiency can vary dramatically across relatively narrow temperature ranges [4] [10]. For the acylhydrazide condensation pathway, optimal yields are achieved at reflux temperatures between sixty and one hundred twenty degrees Celsius, with higher temperatures leading to increased side product formation [4]. Conversely, the thione intermediate conversion requires much higher temperatures of two hundred to two hundred seventy-five degrees Celsius to achieve complete cyclization [5].

Catalyst loading optimization has revealed that modest amounts of catalytic species can significantly impact reaction outcomes [6] [10]. Copper(I) iodide loadings of one to ten mole percent provide optimal activity for click chemistry applications, with higher loadings leading to diminishing returns and potential catalyst poisoning effects [6]. Hydrogen-MCM-twenty-two catalyst loadings of one hundred fifty milligrams have been identified as optimal for benzodiazepine synthesis, providing eighty-seven percent yields compared to thirty percent with fifty milligrams of catalyst [10].

Reaction time control strategies must balance conversion efficiency with the prevention of over-reaction and degradation products [6] [10]. The microwave-assisted synthesis pathway achieves optimal results with reaction times of thirty to sixty minutes, significantly shorter than conventional heating methods that require twelve to twenty-four hours [10]. Extended reaction times beyond the optimal range lead to reduced yields due to product decomposition and side reactions [4].

pH adjustment represents a critical parameter for reactions involving acid-sensitive intermediates and pH-dependent equilibria [13]. Studies have shown that pH values between five and nine provide optimal extraction efficiency for supramolecular solvent-based systems, with pH nine identified as particularly favorable for benzodiazepine extraction [14]. Lower pH values below five lead to decreased stability of condensed phases and reduced extraction efficiency [14].

Reagent stoichiometry optimization requires careful consideration of the relative reactivity of different functional groups and the potential for competing side reactions [4] [5]. Excess reagent loadings of two to five equivalents are commonly employed for acid hydrazide components to drive reactions to completion [4]. However, excessive reagent amounts can lead to increased waste generation and purification challenges [4].

Work-up procedure optimization significantly impacts final product purity and recovery [4] [6]. Aqueous-organic extraction sequences using methylene chloride or ethyl acetate provide efficient separation of products from reaction mixtures [4]. The use of anhydrous drying agents such as sodium sulfate or magnesium sulfate prevents water-induced degradation during isolation procedures [4].

Advanced optimization strategies employing Design of Experiments methodologies enable systematic evaluation of multiple variables simultaneously [15]. Statistical Process Control techniques provide real-time monitoring of critical process parameters to ensure consistent product quality [15]. Process Analytical Technology implementations allow for continuous monitoring and adjustment of reaction conditions based on real-time analytical feedback [15].

Challenges in Large-Scale Synthesis

The transition from laboratory-scale to commercial production of Phenazolam presents numerous technical and logistical challenges that must be systematically addressed to ensure successful manufacturing operations [16] [17]. Raw material availability represents a fundamental constraint, particularly for halogenated precursors that are supplied by a limited number of specialized manufacturers [16]. The dependence on single-source suppliers creates significant supply chain vulnerabilities that can disrupt production schedules and increase costs [16].

Reaction scale-up challenges arise from the non-linear relationship between laboratory conditions and industrial reactor performance [17] [15]. Heat transfer limitations become increasingly problematic at larger scales, particularly for exothermic reactions that require precise temperature control [17]. The triazolo-benzodiazepine formation reactions generate significant heat that must be efficiently dissipated to prevent thermal decomposition and side product formation [6].

Mass transfer limitations in large-scale reactors can significantly impact reaction kinetics and product distribution [17]. The intimate mixing achieved in small-scale reactions becomes difficult to replicate in industrial vessels, leading to concentration gradients and reduced reaction efficiency [17]. Specialized mixing equipment and reactor designs may be required to achieve adequate mass transfer for successful scale-up [17].

Heat management challenges are particularly acute for reactions requiring elevated temperatures or involving highly exothermic transformations [17]. The thione intermediate conversion pathway, which requires temperatures of two hundred to two hundred seventy-five degrees Celsius, presents significant engineering challenges for safe and efficient heat delivery at industrial scales [5]. Reactor design optimization and advanced heat exchange systems are essential for managing these thermal requirements [15].

Waste generation and environmental compliance represent major concerns for large-scale Phenazolam production [18]. Halogenated solvents and by-products require specialized handling and disposal procedures that add significant costs to manufacturing operations [18]. Solvent recovery systems can reduce waste volumes and improve process economics, but require substantial capital investment and technical expertise [16].

Product isolation and purification challenges scale non-linearly with production volume, often requiring complete redesign of separation processes [17]. The complex purification requirements for Phenazolam, involving multiple chromatographic and crystallization steps, become increasingly difficult and expensive at large scales [14]. Continuous processing technologies offer potential solutions but require significant process development and validation efforts [17].

Quality control and analytical method development become increasingly complex as production scales increase [19] [20]. The detection and quantification of process-related impurities require sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry [19]. Method validation and transfer to production facilities require extensive resources and regulatory coordination [20].

Regulatory compliance challenges intensify significantly during scale-up, particularly for controlled substances subject to specialized oversight [3] [21]. Impurity profiling requirements mandate comprehensive characterization of all synthetic intermediates and degradation products [22]. Process validation studies must demonstrate consistent product quality across multiple production batches [15].

Cost optimization becomes critical for commercial viability, particularly given the high costs of specialized reagents and halogenated starting materials [23]. Alternative route development may be necessary to achieve acceptable manufacturing economics [23]. Process intensification strategies, including continuous flow technologies and advanced catalytic systems, offer potential solutions for reducing production costs [17].

Manufacturing equipment requirements for halogenated compound production often necessitate specialized materials and construction to prevent corrosion and ensure worker safety [18]. The use of mercury-containing reagents in some synthetic routes presents additional safety and environmental challenges that may require alternative chemistries for commercial implementation [5].

Supply chain resilience has become increasingly important following recent global disruptions that have highlighted vulnerabilities in pharmaceutical manufacturing networks [16]. Multiple supplier qualification and strategic inventory management are essential for maintaining production continuity [16]. Business continuity planning must address potential disruptions from regulatory changes, supplier failures, and force majeure events [16].